molecular formula C15H19NO3 B8280308 Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B8280308
M. Wt: 261.32 g/mol
InChI Key: GDCIBEYCLNBFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Various tetrahydroquinoline derivatives.

    Substitution: The deprotected amine compound.

Scientific Research Applications

Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate involves the protection of the amine group, which prevents unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the compound. This selective protection and deprotection mechanism is crucial in organic synthesis, enabling the stepwise construction of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its specific structure, which combines the tetrahydroquinoline core with a tert-butoxycarbonyl-protected amine group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 3-methyl-4-oxo-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-10-9-16(14(18)19-15(2,3)4)12-8-6-5-7-11(12)13(10)17/h5-8,10H,9H2,1-4H3

InChI Key

GDCIBEYCLNBFEO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-4-quinolinone (structure 68A of Scheme LI, where R1-2=H) (EXAMPLE 325) (500 mg, 0.002 mol) in THF (5 mL) at −78° C. was added 2.0 M LDA in THF (1.01 mL, 0.002 mol). The reaction mixture was stirred at −78° C. for 15 min and iodomethane (126 mL, 0.002 mol) was added all at once. The temperature was raised to 0° C. and the resulting mixture stirred for 4 h. The reaction was then quenched with sat'd NH4Cl (5 mL), extracted with ethyl acetate (2×10 mL), dried (Na2SO4) and concentrated in vacuo to a solid residue that was subjected to flash column chromatography (silica gel, hexanes/ethyl acetate, 95:5) to give 117 mg (23%) of 1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-3-methyl-4-quinolinone (structure 69A of Scheme LI, where R1-2=H, R3=methyl), 128 mg (23%) of 1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-3,3-dimethyl-4-quinolinone (structure 70A of Scheme LII, where R1-2=H, R3-4=methyl) and 200 mg (40%) of recovered starting material. Data for 1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-3-methyl-4-quinolinone: 1H NMR (400 MHz, CDCl3) 7.99 (dd, J=7.9, 1.7, 1H), 7.77 (d, J=8.4, 1H), 7.48 (ddd, J=7.3, 7.3, 1.7, 1H), 7.13 (dd, J=7.4, 1.0, 1H), 4.32 (dd, J=13.4, 4.4, 1H), 3.69 (dd, J=13.3, 9.8, 1H), 2.76 (ddq, J=9.8, 7.0, 4.4, 1H), 1.56 (s, 9H), 1.24 (d, J=7.0, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.01 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-4-quinolinone (structure 68A of Scheme LI, where R1-2 =H) (EXAMPLE 325) (500 mg, 0.002 mol) in THF (5 mL) at -78° C. was added 2.0M LDA in THF (1.01 mL, 0.002 mol). The reaction mixture was stirred at -78° C. for 15 min and iodomethylane (126 mL, 0.002 mol) was added all at once. The temperature was raised to 0° C. and the resulting mixture stirred for 4 h. The reaction was then quenched with sat'd NH4Cl (5 mL), extracted with ethyl acetate (2×10 mL), dried (Na2SO4) and concentrated in vacuo to a solid residue that was subjected to flash column chromatography (silica gel, hexanes/ethyl acetate, 95:5) to give 117 mg (23%) of 1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-3-methyl-4-quinolinone (structure 69A of Scheme LI, where R1-2 =H, R3 =methyl), 128 mg (23%) of 1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-3,3-dimethyl-4-quinolinone (structure 70A of Scheme LII, where R1-2 =H, R3-4 =methyl) and 200 mg (40%) of recovered starting material. Data for 1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-3-methyl-4-quinolinone: 1 H NMR (400 MHz, CDCl3) 7.99 (dd, J=7.9, 1.7, 1H), 7.77 (d, J=8.4, 1H), 7.48 (ddd, J=7.3, 7.3, 1.7, 1H), 7.13 (dd, J=7.4, 1.0, 1H), 4.32 (dd, J=13.4, 4.4, 1H), 3.69 (dd, J=13.3, 9.8, 1H), 2.76 (ddd, J=9.8, 7.0, 4.4, 1H), 1.56 (s, 9H), 1.24 (d, J=7.0, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.01 mL
Type
solvent
Reaction Step One

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